molecular formula C23H25N3O3 B2359095 N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 2034316-84-0

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No.: B2359095
CAS No.: 2034316-84-0
M. Wt: 391.471
InChI Key: SKFWVADNCNUVTJ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a quinoline moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Quinoline Moiety: The quinoline group is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the piperidine intermediate.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce piperidine derivatives with altered functional groups.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to certain receptors, while the methoxybenzyl group can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide: shares structural similarities with other quinoline derivatives and piperidine-based compounds.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Piperidine-Based Compounds: Compounds such as piperidine itself and its derivatives, which are used in various pharmaceutical applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-quinolin-8-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-19-9-7-17(8-10-19)16-25-23(27)26-14-11-20(12-15-26)29-21-6-2-4-18-5-3-13-24-22(18)21/h2-10,13,20H,11-12,14-16H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWVADNCNUVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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